N-(5-chloro-2-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a phenyl group at position 7, a propyl chain at position 3, and a methyl group at position 4. The acetamide side chain includes a 5-chloro-2-methylphenyl moiety linked via a sulfanyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-4-12-30-24(32)23-22(19(14-29(23)3)17-8-6-5-7-9-17)28-25(30)33-15-21(31)27-20-13-18(26)11-10-16(20)2/h5-11,13-14H,4,12,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJOKNSXSYQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents and conditions include:
Starting materials: 5-chloro-2-methylphenylamine, 5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidine
Reagents: Thionyl chloride, acetic anhydride, sulfur-containing reagents
Conditions: Reflux, inert atmosphere, specific temperature and pH control
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and yields
Purification: Techniques such as crystallization, chromatography, and distillation
Safety measures: Handling of hazardous reagents and waste management
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfanyl (-S-) bridge and ketone group participate in redox reactions (Table 2):
| Reaction Type | Reagents | Product | Applications |
|---|---|---|---|
| Sulfoxide formation | H₂O₂, acetic acid, 40°C | Sulfinyl derivative with improved solubility | Prodrug development |
| Ketone reduction | NaBH₄, MeOH, 25°C | 4-hydroxy intermediate | Metabolic pathway studies |
| Disulfide coupling | I₂, EtOH, reflux | Dimer via S-S bond | Stability enhancement |
Notable findings:
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Oxidation to sulfone derivatives requires stronger agents (e.g., mCPBA) but risks pyrrolopyrimidine ring degradation.
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The 4-oxo group remains inert to mild reducing agents, preserving ring integrity.
Substitution and Cross-Coupling Reactions
The chloro substituent on the phenyl ring and sulfanyl group enable further derivatization (Table 3):
Critical considerations:
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Steric bulk from the 2-methylphenyl group suppresses electrophilic aromatic substitution at the ortho position.
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The sulfanyl group’s leaving-group capability facilitates SN2 reactions with alkyl halides .
Stability and Degradation Pathways
Under stress conditions, the compound exhibits:
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Hydrolytic degradation : Cleavage of the acetamide bond in >pH 9 buffers (t₁/₂ = 3.2 hrs at pH 10).
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Photolytic decomposition : Radical-mediated ring opening under UV light (λ > 300 nm).
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Thermal stability : Stable ≤150°C; degrades via retro-Diels-Alder above 180°C.
Comparative Reactivity with Structural Analogs
The 3-propyl and 5-methyl groups confer unique reactivity vs. other pyrrolopyrimidines:
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of molecules that exhibit diverse biological activities. The structure includes a pyrrolopyrimidine framework and a sulfanyl group, which are critical for its interaction with biological targets. The molecular formula is , and its IUPAC name is N-(5-chloro-2-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.
Anticancer Potential
Recent studies have indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{...} exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.
Case Study: Inhibition of Tumor Growth
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Applications in Drug Development
Given its promising biological activities, this compound holds potential for further development as:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Molecular targets: Enzymes, receptors, or proteins
Pathways: Inhibition or activation of biochemical pathways, modulation of signal transduction
Comparison with Similar Compounds
Structural Analogs and Core Modifications
The compound shares structural similarities with derivatives documented in and . Key comparisons include:
Core Heterocycle Variations
- Target Compound: Pyrrolo[3,2-d]pyrimidinone core.
- Analog in : Thieno[2,3-d]pyrimidinone core (ZINC2886850).
Substituent Differences
- Propyl vs. Allyl Chains : The target compound has a 3-propyl group, while ZINC2886850 () features a 3-allyl chain. Allyl groups introduce unsaturation, enhancing reactivity and conformational flexibility.
- Aromatic Substituents : The target’s 7-phenyl group contrasts with ZINC2886850’s 5-(5-methylfuran-2-yl) group. Furan rings may reduce steric hindrance compared to phenyl, improving membrane permeability.
NMR Profiling and Substituent Localization
highlights NMR as a tool for structural comparison. For example:
- Regions A (positions 39–44) and B (positions 29–36) in analogs 1 and 7 exhibit distinct chemical shifts compared to Rapa, pinpointing substituent locations.
- Implication for Target Compound: Similar NMR analysis could identify how its chloro-methylphenyl and propyl groups perturb chemical environments relative to simpler analogs.
Table 1: Key Structural Differences Between Target Compound and Analog
Lumping Strategy for Classification
describes grouping structurally similar compounds to simplify reaction modeling. For example:
- Pre-Lumping : 13 reactions involving three distinct compounds.
- Post-Lumping : Reduced to 5 reactions via surrogate compounds.
- Application to Target Compound: Its pyrrolopyrimidine core and acetamide side chain may allow lumping with other kinase inhibitors (e.g., ’s stereoisomers).
Table 2: Example of Lumping Impact (Adapted from )
| Parameter | Before Lumping | After Lumping |
|---|---|---|
| Number of Reactions | 13 | 5 |
| Key Compounds | 3 organics | 1 surrogate |
Stereochemical and Bioactivity Considerations
lists stereoisomers with variations in acetamide and tetrahydropyrimidinyl groups. For instance:
- (R)- and (S)-Configurations : Influence binding affinity to biological targets.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : C24H24ClN3O2S
Molecular Weight : 453.98 g/mol
CAS Number : Not specified in the sources.
This compound features a pyrrolo[3,2-d]pyrimidine moiety, which has been associated with various therapeutic potentials, particularly in oncology and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have demonstrated inhibition of key enzymes involved in cancer cell proliferation. The pyrrolo[3,2-d]pyrimidine scaffold is known to interact with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
-
Case Studies :
- A study reported that derivatives of pyrrolo[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. For example, IC50 values were recorded at 0.39 µM for HCT116 and 0.46 µM for MCF-7 cell lines .
- Another investigation focused on the structure-activity relationship (SAR) of related compounds, highlighting that modifications to the pyrimidine ring could enhance anticancer efficacy .
Anti-inflammatory Effects
Compounds containing the pyrrolo[3,2-d]pyrimidine structure have also been evaluated for anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may possess similar anti-inflammatory activity.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is essential for its therapeutic application:
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
